4-Acetylphenyl 2-chloroethane-1-sulfonate
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Overview
Description
4-Acetylphenyl 2-chloroethane-1-sulfonate is an organic compound that features both an acetyl group and a sulfonate group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylphenyl 2-chloroethane-1-sulfonate typically involves the reaction of 4-acetylphenol with 2-chloroethanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Acetylphenol+2-Chloroethanesulfonyl chloride→4-Acetylphenyl 2-chloroethane-1-sulfonate+HCl
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and optimizing reaction conditions such as temperature, solvent, and concentration of reactants to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Acetylphenyl 2-chloroethane-1-sulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The acetyl group can be reduced to an alcohol or alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include ethers, amides, and thioethers.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
Scientific Research Applications
4-Acetylphenyl 2-chloroethane-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It can be employed in the modification of biomolecules for studying enzyme mechanisms or protein interactions.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Acetylphenyl 2-chloroethane-1-sulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. The acetyl group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications.
Comparison with Similar Compounds
Similar Compounds
- 4-Acetylphenyl acetate
Properties
CAS No. |
61980-93-6 |
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Molecular Formula |
C10H11ClO4S |
Molecular Weight |
262.71 g/mol |
IUPAC Name |
(4-acetylphenyl) 2-chloroethanesulfonate |
InChI |
InChI=1S/C10H11ClO4S/c1-8(12)9-2-4-10(5-3-9)15-16(13,14)7-6-11/h2-5H,6-7H2,1H3 |
InChI Key |
SECDLQIJZWNIDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OS(=O)(=O)CCCl |
Origin of Product |
United States |
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